molecular formula C14H18N2O2S B3590743 2-CYCLOPENTANEAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

2-CYCLOPENTANEAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B3590743
M. Wt: 278.37 g/mol
InChI Key: OAEQDGOTENJWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CYCLOPENTANEAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPENTANEAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor, such as a cyclopentanone derivative, with a thiophene-containing reagent. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPENTANEAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-CYCLOPENTANEAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CYCLOPENTANEAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-CYCLOPENTANEAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE apart from similar compounds is its specific amido and carboxamide functional groups, which can confer unique reactivity and bioactivity. These structural features may enhance its potential as a therapeutic agent or a material with specific electronic properties .

Properties

IUPAC Name

2-(cyclopentanecarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c15-12(17)11-9-6-3-7-10(9)19-14(11)16-13(18)8-4-1-2-5-8/h8H,1-7H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEQDGOTENJWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-CYCLOPENTANEAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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2-CYCLOPENTANEAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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2-CYCLOPENTANEAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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2-CYCLOPENTANEAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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2-CYCLOPENTANEAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

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